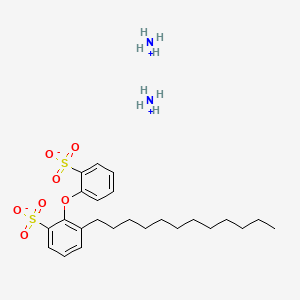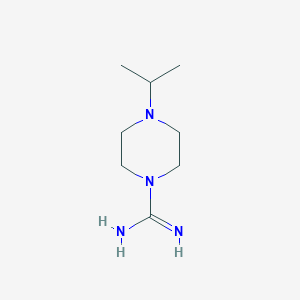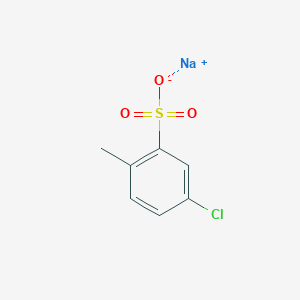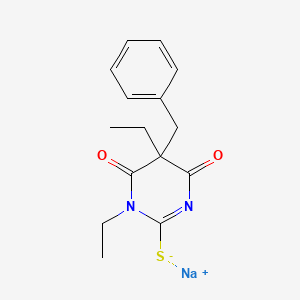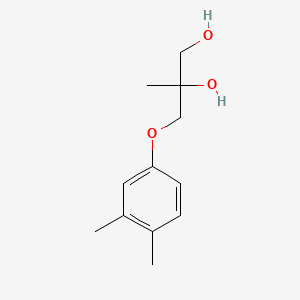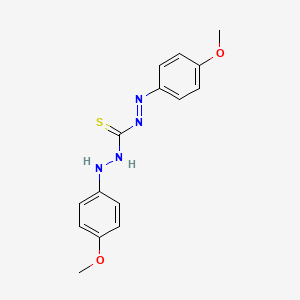
(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of methoxyphenyl groups attached to both the amino and imino functionalities of the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea typically involves the reaction of 4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is unique due to its specific structural features, such as the presence of methoxy groups on both the amino and imino functionalities. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2502-94-5 |
|---|---|
Molekularformel |
C15H16N4O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(4-methoxyanilino)-3-(4-methoxyphenyl)iminothiourea |
InChI |
InChI=1S/C15H16N4O2S/c1-20-13-7-3-11(4-8-13)16-18-15(22)19-17-12-5-9-14(21-2)10-6-12/h3-10,16H,1-2H3,(H,18,22) |
InChI-Schlüssel |
AADKNNLBLFUNGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NNC(=S)N=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


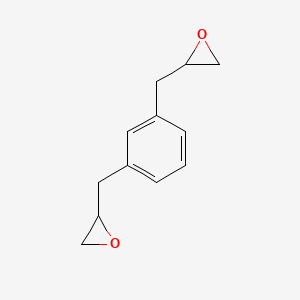
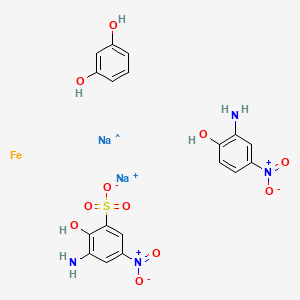
![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
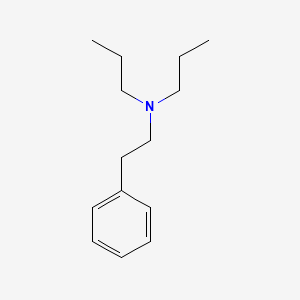
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
